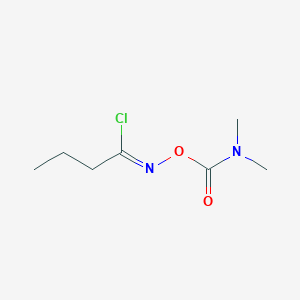![molecular formula C21H17N3O2 B236386 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Mechanism of Action
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, the DNA repair process is often impaired, leading to genomic instability and cell death. By inhibiting PARP, this compound prevents the repair of damaged DNA, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-tumor effect in preclinical studies. The drug has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. However, this compound can also have adverse effects on normal cells, leading to toxicity and other side effects.
Advantages and Limitations for Lab Experiments
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide has several advantages for lab experiments. The drug is highly potent and selective, making it an ideal tool for studying the role of PARP in DNA repair and cancer biology. However, the complex synthesis of this compound makes it challenging to produce the drug in large quantities, limiting its availability for research purposes.
Future Directions
There are several future directions for the development and application of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide. One potential area of research is the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another area of research is the development of new PARP inhibitors with improved selectivity and efficacy. Finally, the use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease, is an area of active research.
Synthesis Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide involves a multi-step process that includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-(1H-benzimidazol-2-yl)aniline to yield the final product. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. The drug has shown promising results in the treatment of various types of cancer, including breast, ovarian, pancreatic, and prostate cancers. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells.
properties
Molecular Formula |
C21H17N3O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-12-5-2-9-16(19)21(25)22-15-8-6-7-14(13-15)20-23-17-10-3-4-11-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
InChI Key |
YUBXQQIMMYTOIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)
![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)

![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)
